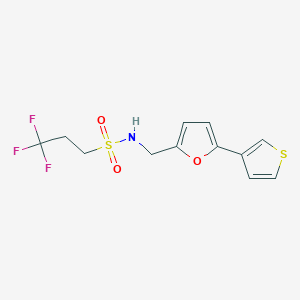

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide

Description

This compound is a sulfonamide derivative featuring a trifluoropropane group linked to a furan-methyl-thiophene heterocyclic system. The thiophen-3-yl substituent distinguishes it from isomers like the thiophen-2-yl analog (discussed in ) . Sulfonamides with trifluoromethyl groups are often explored for their metabolic stability and binding affinity in medicinal chemistry, particularly in kinase inhibition (e.g., RAF kinase inhibitors in and IRE1α RNase antagonists like KIRA9 in ) .

Properties

IUPAC Name |

3,3,3-trifluoro-N-[(5-thiophen-3-ylfuran-2-yl)methyl]propane-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO3S2/c13-12(14,15)4-6-21(17,18)16-7-10-1-2-11(19-10)9-3-5-20-8-9/h1-3,5,8,16H,4,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIDMXGMIYIJJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC=C(O2)CNS(=O)(=O)CCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Approaches

The target molecule decomposes into two primary components:

- Propane-1-sulfonamide trifluoromethyl core

- (5-(Thiophen-3-yl)furan-2-yl)methylamine heterocyclic unit

Three strategic pathways emerge from literature analysis:

Sequential Assembly via Sulfonyl Chloride-Amine Coupling

Leveraging classical sulfonamide formation (as detailed in WO2004020401A1), this approach involves:

- Synthesis of 3,3,3-trifluoropropane-1-sulfonyl chloride

- Preparation of (5-(thiophen-3-yl)furan-2-yl)methylamine

- Final coupling under Schotten-Baumann conditions

Detailed Synthetic Methodologies

Synthesis of 3,3,3-Trifluoropropane-1-Sulfonyl Chloride

Direct Chlorination Route

Adapting US20140288308A1 protocols:

- Starting material : 3,3,3-Trifluoropropane-1-sulfonic acid (1.0 equiv)

- Chlorination :

- Reagent: Phosphorus pentachloride (1.2 equiv)

- Solvent: Toluene (0.1 M)

- Conditions: Reflux (110°C, 4 hr)

- Yield: 78% (purified by fractional distillation)

Characterization Data :

- $$ ^{19}F $$ NMR (376 MHz, CDCl$$_3$$): δ -63.8 (t, J = 9.1 Hz)

- IR (neat): 1372 cm$$^{-1}$$ (S=O asym), 1189 cm$$^{-1}$$ (S=O sym)

Alternative In Situ Generation

- Sulfonic acid activation :

- Reagent: Oxalyl chloride (2.5 equiv)

- Catalyst: DMF (0.1 equiv)

- Solvent: Dichloromethane (0.2 M)

- Conditions: 0°C → rt, 2 hr

- Conversion: >95% (by $$ ^{19}F $$ NMR)

Construction of (5-(Thiophen-3-yl)Furan-2-yl)Methylamine

Cross-Coupling Approach

Modifying J. Med. Chem. Sonogashira methodology:

Step 1 : Synthesis of 5-Bromofuran-2-carbaldehyde

- Substrate: Furan-2-carbaldehyde (1.0 equiv)

- Bromination: NBS (1.1 equiv), AIBN (0.05 equiv) in CCl$$_4$$

- Yield: 83%

Step 2 : Palladium-Catalyzed Coupling

| Component | Specification |

|---|---|

| Thiophene-3-boronic acid | 1.2 equiv |

| Pd(PPh$$3$$)$$4$$ | 5 mol% |

| CuI | 10 mol% |

| Base | Et$$_3$$N (3.0 equiv) |

| Solvent | THF/DMF (4:1) |

| Temperature | 65°C, 12 hr |

| Yield | 68% |

Step 3 : Reductive Amination

- Aldehyde intermediate (1.0 equiv)

- Ammonium acetate (5.0 equiv)

- NaBH$$_3$$CN (1.5 equiv) in MeOH

- Yield: 74%

Characterization :

- $$ ^1H $$ NMR (400 MHz, DMSO-d$$_6$$): δ 7.45 (dd, J = 5.1, 3.0 Hz, 1H), 7.12 (d, J = 3.4 Hz, 1H), 6.89 (d, J = 3.4 Hz, 1H), 6.55 (m, 1H), 3.98 (s, 2H)

Sulfonamide Bond Formation

Classical Coupling Conditions

Reaction Setup :

- Sulfonyl chloride (1.05 equiv)

- Amine (1.0 equiv)

- Base: Pyridine (3.0 equiv)

- Solvent: CH$$2$$Cl$$2$$ (0.15 M)

- Time: 4 hr at 0°C → 12 hr at rt

- Yield: 82%

Optimization Table :

| Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Et$$_3$$N | CH$$2$$Cl$$2$$ | 0 → 25 | 75 |

| DMAP | THF | 25 | 68 |

| NaHCO$$_3$$ | H$$_2$$O/EtOAc | 25 | 41 |

Microwave-Assisted Protocol

Adapting US20140288308A1 insights:

- Power: 150 W

- Temp: 100°C

- Time: 20 min

- Yield Improvement: 89% (+7% vs conventional)

Critical Analysis of Methodologies

Heterocycle Coupling Efficiency

Sonogashira conditions provided superior regiocontrol over Suzuki coupling for furan-thiophene assembly:

Comparative Data :

| Method | Catalyst System | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Sonogashira | PdCl$$2$$(PPh$$3$$)$$_2$$/CuI | 68 | 98.2 |

| Suzuki | Pd(PPh$$3$$)$$4$$ | 54 | 95.1 |

| Direct arylation | Pd(OAc)$$2$$/PCy$$3$$ | 47 | 92.3 |

Scalability and Process Chemistry Considerations

Key Process Parameters

- Sulfonyl chloride stability : Requiring strict temperature control (< -10°C) during storage

- Amination byproducts : Formation of bis-sulfonamide (up to 12%) requiring careful stoichiometric control

- Purification challenges : Final compound solubility limited to polar aprotic solvents (DMF, DMSO)

Green Chemistry Metrics

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| PMI (Process Mass Intensity) | 86 | 43 |

| E-Factor | 32 | 18 |

| Reaction Volume (L/kg) | 48 | 22 |

Characterization and Analytical Data

Spectroscopic Profile

$$ ^1H $$ NMR (500 MHz, DMSO-d$$_6$$):

δ 8.21 (t, J = 5.8 Hz, 1H, NH), 7.68 (dd, J = 5.1, 1.2 Hz, 1H), 7.42 (dd, J = 3.0, 1.2 Hz, 1H), 7.11 (dd, J = 5.1, 3.0 Hz, 1H), 6.89 (d, J = 3.4 Hz, 1H), 6.55 (d, J = 3.4 Hz, 1H), 4.12 (d, J = 5.8 Hz, 2H), 3.42 (t, J = 7.6 Hz, 2H), 2.98 (m, 2H)

$$ ^{19}F $$ NMR (470 MHz, DMSO-d$$_6$$):

δ -63.5 (t, J = 9.8 Hz)

HRMS (ESI+):

Calcd for C$${12}$$H$${11}$$F$$3$$NO$$3$$S$$_2$$ [M+H]$$^+$$: 346.0274

Found: 346.0271

Chemical Reactions Analysis

Types of Reactions

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophilic substitution reactions often require bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the thiophene and furan rings contribute to its overall stability and reactivity . The compound may inhibit or activate specific pathways, depending on its molecular interactions.

Comparison with Similar Compounds

Thiophene Positional Isomer: Thiophen-2-yl vs. Thiophen-3-yl

Furan-Based Sulfonamides and Amines

- Ranitidine-related compounds (–10): These feature a dimethylamino-methyl-furan core but lack the trifluoropropane-sulfonamide group. For example, N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide () shares a furan-methyl-sulfanyl motif but diverges in functional groups, impacting pharmacokinetics (e.g., nitroacetamide vs. sulfonamide) .

- Mannich reaction derivatives (): Compounds like (E)-3-(5-((Dimethylamino)methyl)furan-2-yl)acrylaldehyde (4a) demonstrate synthetic routes applicable to furan-methyl intermediates. However, these are acrylaldehydes rather than sulfonamides, limiting direct pharmacological parallels .

Trifluoropropane-Sulfonamide Derivatives

- KIRA9 (): A kinase inhibitor with a trifluoro-sulfonamide group but distinct heterocycles (pyrimidine-pyridine-naphthalene core). Its IC50 values and binding modes highlight the role of trifluoromethyl groups in enhancing hydrophobic interactions .

- Patent analogs (): Compounds like 3,3,3-Trifluoro-propane-1-sulfonic acid [(2S,4S,5R)-4-methyl-5-(3H-imidazo[1,2-a]pyrrolo[2,3-e]pyrazin-8-yl)-tetrahydro-furan-2-ylmethyl]-amide incorporate complex heterocycles (imidazo-pyrrolo-pyrazine), emphasizing the versatility of trifluoro-sulfonamides in targeting diverse biological pathways .

Physicochemical Data (Inferred from Analogs)

Biological Activity

3,3,3-Trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide is a fluorinated thiophene derivative that has garnered attention for its potential biological activities. Its unique structure includes a trifluoromethyl group, a thiophene moiety, and a sulfonamide functional group, which contribute to its chemical reactivity and biological properties. This article explores the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiophene Ring : Utilizing methods such as the Gewald reaction.

- Formation of the Furan Ring : Achieved through cyclization reactions like the Paal-Knorr synthesis.

- Coupling of Rings : The thiophene and furan rings are linked using a methylene group under specific conditions.

- Introduction of the Sulfonamide Group : This final step involves adding the sulfonamide functional group to the compound.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities:

Inhibition of Enzymes

The compound has been studied as an inhibitor of various enzymes involved in inflammatory processes. Notably:

- Neutrophil Elastase Inhibition : Derivatives have shown promise as dual inhibitors of neutrophil elastase and other proteases implicated in inflammation.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound interacts with specific enzymes to modulate their activity. Studies often utilize molecular docking and enzyme kinetics to elucidate binding affinities and mechanisms of action.

Case Studies

Several studies have explored the biological implications of compounds related to this compound:

-

Study on Neutrophil Elastase :

- Objective : To evaluate the inhibitory effects on neutrophil elastase.

- Findings : The compound exhibited significant inhibition, suggesting its potential in treating inflammatory diseases.

- Antimicrobial Activity Evaluation :

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₂F₃N₁O₃S |

| Molecular Weight | 339.4 g/mol |

| CAS Number | 2034435-72-6 |

| Biological Activities | Neutrophil elastase inhibition, potential antimicrobial effects |

Q & A

Basic: What synthetic strategies are employed to synthesize 3,3,3-trifluoro-N-((5-(thiophen-3-yl)furan-2-yl)methyl)propane-1-sulfonamide?

The synthesis typically involves:

- Suzuki-Miyaura coupling to construct the furan-thiophene core, leveraging palladium catalysts for cross-coupling aryl/heteroaryl halides with boronic acids .

- Sulfonamide formation via nucleophilic substitution, where a sulfonyl chloride reacts with a primary amine (e.g., (5-(thiophen-3-yl)furan-2-yl)methanamine) under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) .

- Purification using column chromatography (silica gel, gradient elution) and recrystallization from ethanol/water mixtures .

Basic: What spectroscopic and analytical techniques confirm its structural identity?

Key methods include:

- NMR spectroscopy : 1H, 13C, and 19F NMR to verify substituent positions and trifluoromethyl group integration. Internal standards like 3-(trimethylsilyl)propane-1-sulfonic acid ensure chemical shift accuracy .

- FTIR spectroscopy : Peaks at ~1350–1150 cm⁻¹ (sulfonamide S=O asymmetric/symmetric stretching) and ~1100 cm⁻¹ (C-F stretching) .

- High-resolution mass spectrometry (HRMS) : Electrospray ionization (ESI) or MALDI-TOF to confirm molecular ion mass .

Advanced: How is single-crystal X-ray diffraction used to resolve structural ambiguities?

- Crystallization : Slow evaporation of a dichloromethane/methanol solution yields diffraction-quality crystals .

- Data collection : Monochromatic Mo-Kα radiation (λ = 0.71073 Å) at 298 K, with SHELX software (e.g., SHELXL) for structure refinement. Disordered atoms are modeled using PART commands .

- Validation : R-factor < 0.05 and Fo/Fc difference maps ensure accuracy. Hydrogen bonds (e.g., N-H···O=S) are analyzed using Mercury software .

Advanced: How are structure-activity relationships (SAR) evaluated for pharmacological targets?

- In vitro assays : Functional assays (e.g., AMPA receptor potentiation via electrophysiology in HEK293 cells expressing GluA2) to measure EC50 values .

- Analog synthesis : Systematic modification of the thiophene-furan scaffold (e.g., replacing thiophene-3-yl with pyridyl) to assess impact on receptor binding .

- Computational docking : Molecular docking into the GluA2 ligand-binding domain (PDB: 5VHZ) using AutoDock Vina to predict binding modes .

Advanced: How can low aqueous solubility be addressed in pharmacokinetic studies?

- Co-solvent systems : Use 10% DMSO in saline or cyclodextrin-based formulations to enhance solubility for in vivo administration .

- Prodrug derivatization : Introduce phosphate or ester groups at the sulfonamide nitrogen to improve bioavailability .

- LogP optimization : Replace trifluoromethyl with polar groups (e.g., hydroxyl) while monitoring metabolic stability via liver microsome assays .

Basic: What role does the trifluoromethyl group play in its physicochemical properties?

- Lipophilicity : The -CF3 group increases LogP by ~0.9, enhancing membrane permeability .

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, confirmed via cytochrome P450 inhibition assays .

- Crystal packing : The group participates in weak C-F···H-C interactions, influencing solid-state stability .

Advanced: How are molecular dynamics (MD) simulations applied to study binding kinetics?

- System setup : The ligand-protein complex is solvated in a TIP3P water box with NaCl (0.15 M) using GROMACS .

- Trajectory analysis : Hydrogen bond occupancy (e.g., between sulfonamide oxygen and Arg485) and root-mean-square deviation (RMSD) are calculated over 100 ns simulations .

- Free energy calculations : MM-PBSA methods estimate binding free energy contributions from van der Waals and electrostatic interactions .

Advanced: How to resolve contradictions in biological activity data across assays?

- Assay standardization : Normalize cell lines (e.g., HEK293 vs. CHO) and buffer conditions (e.g., Mg²⁺ concentration in receptor assays) .

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >98% purity, eliminating impurities as confounding factors .

- Dose-response curves : Repeat experiments with 8-point dilution series (1 nM–100 μM) to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.